molecular formula C17H14BrN3O3 B11324315 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

Cat. No.: B11324315
M. Wt: 388.2 g/mol
InChI Key: NLKJTRXBRYIUQQ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and an ethoxybenzamide moiety, which contribute to its distinctive properties.

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

InChI

InChI=1S/C17H14BrN3O3/c1-2-23-14-5-3-4-12(10-14)17(22)19-16-15(20-24-21-16)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

NLKJTRXBRYIUQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The bromophenyl group can be introduced through a bromination reaction, while the ethoxybenzamide moiety is often synthesized via an amidation reaction using an appropriate amine and carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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